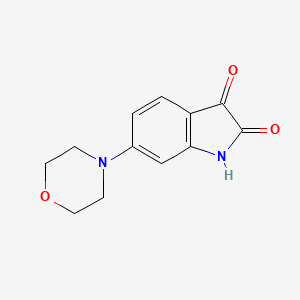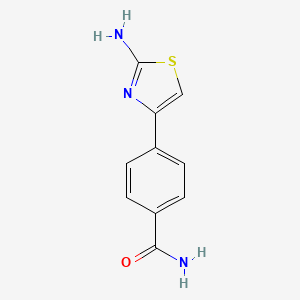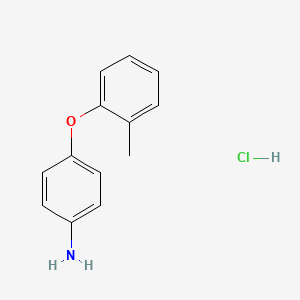
4-(2-Methylphenoxy)aniline hydrochloride
説明
“4-(2-Methylphenoxy)aniline hydrochloride” is an organic compound with the CAS Number: 1185297-05-5 . It has a molecular weight of 235.71 . The IUPAC name for this compound is 4-(2-methylphenoxy)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “4-(2-Methylphenoxy)aniline hydrochloride” is 1S/C13H13NO.ClH/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12;/h2-9H,14H2,1H3;1H . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), an oxygen atom (O), and carbon © and hydrogen (H) atoms forming the rest of the structure.
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 235.71 and a molecular formula of C13H14ClNO . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.
科学的研究の応用
Synthesis and Characterization
Synthesis of Complex Compounds : Studies have demonstrated the synthesis of various aniline derivatives, highlighting the versatility of aniline compounds in chemical synthesis. For instance, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, showcasing the potential of aniline derivatives in creating complex chemical structures with high yield and environmental friendliness (Wen Zi-qiang, 2007).
Creation of High Molecular Weight Polymers : Tawade et al. (2015) synthesized a compound, 4-(4-(4-(4-Aminophenoxy)-2-pentadecylphenoxy)phenoxy)aniline, starting from cashew nut shell liquid-derived bisphenol. This process led to the creation of polyetherimides with multiple ether linkages, demonstrating the utility of aniline derivatives in polymer chemistry (Tawade et al., 2015).
Environmental Applications
Degradation of Toxic Compounds : Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles in conjunction with aniline compounds for the degradation of phenol and aniline in aqueous solutions. This research illustrates the role of aniline derivatives in environmental remediation technologies (Zhang et al., 2009).
Detection of Biomarkers : Jin & Yan (2021) designed a bi-functionalized luminescent metal-organic framework to detect 4-Aminophenol, a biomarker of aniline. This indicates the potential use of aniline derivatives in sensitive detection mechanisms for biological and environmental monitoring (Jin & Yan, 2021).
Medical and Biological Research
Investigation of Metabolic Pathways and Toxicity : Bomhard & Herbold (2005) discussed the genotoxic activities of aniline and its metabolites, exploring their relationship to the carcinogenicity of aniline in rats. This research underscores the importance of understanding the biological effects and pathways of aniline derivatives in medical research (Bomhard & Herbold, 2005).
Exploration of Molecular Mechanisms : Studies like those by Castro et al. (2003) on the kinetics and mechanism of aminolysis of aniline derivatives provide deep insights into molecular interactions, crucial for advancing pharmacological and chemical research (Castro et al., 2003).
Safety And Hazards
“4-(2-Methylphenoxy)aniline hydrochloride” is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
4-(2-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKANFQZAGDYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1439081.png)
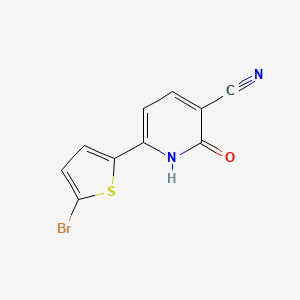
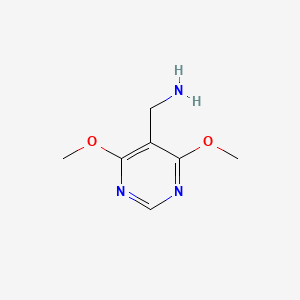
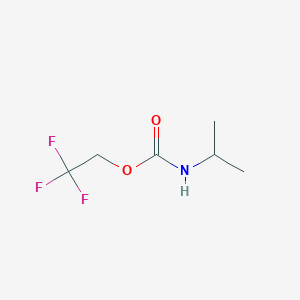
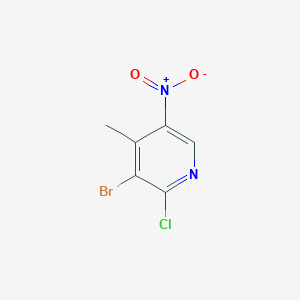
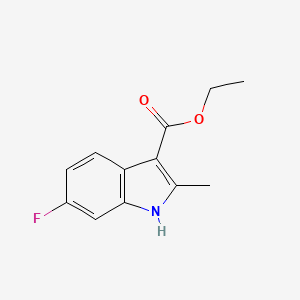

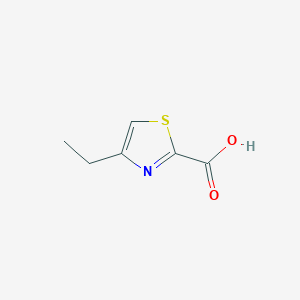
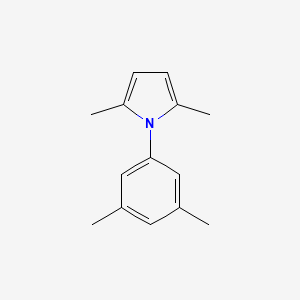
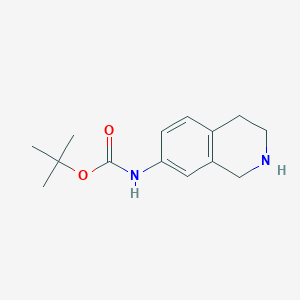
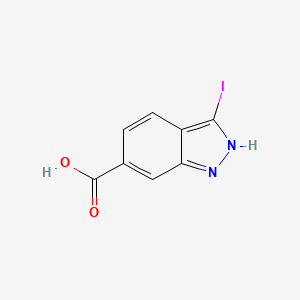
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
